molecular formula C12H14N2O B13547429 1-Amino-2-(quinolin-3-yl)propan-2-ol

1-Amino-2-(quinolin-3-yl)propan-2-ol

Cat. No.: B13547429
M. Wt: 202.25 g/mol
InChI Key: BGMDQMUKMGHOQA-UHFFFAOYSA-N
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Description

1-Amino-2-(quinolin-3-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It features a quinoline ring attached to a propanol backbone, with an amino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(quinolin-3-yl)propan-2-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of quinoline-3-carbaldehyde with a suitable reducing agent, followed by the addition of an amino group to the resulting intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow similar principles as laboratory synthesis, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(quinolin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of aminoquinoline compounds .

Scientific Research Applications

1-Amino-2-(quinolin-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(quinolin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group and quinoline ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(quinolin-3-yl)propan-2-ol is unique due to its combination of the quinoline ring and the amino alcohol structure.

Biological Activity

1-Amino-2-(quinolin-3-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The structure features a quinoline ring attached to a propanolamine moiety, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the quinoline moiety may participate in π–π stacking interactions. This dual interaction enhances its potential as an enzyme inhibitor or receptor modulator, influencing metabolic pathways and cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, compounds similar to this structure have shown promising results against various cancer cell lines, including MDA-MB231 (breast cancer) and PC-3 (prostate cancer).

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB23128
This compoundPC-330
Quinoline Derivative XMDA-MB23112.5
Quinoline Derivative YPC-316

These results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogens.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Reference
This compound25
Quinoline Derivative A12.5
Quinoline Derivative B16

The minimum inhibitory concentration (MIC) values indicate that this compound may serve as a valuable component in the development of new antimycobacterial agents.

Study on Anticancer Properties

A study focused on synthesizing various quinoline derivatives, including this compound, evaluated their effects on cancer cell proliferation. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner, particularly in MDA-MB231 cells .

Study on Antimycobacterial Activity

Another research effort investigated the efficacy of quinoline derivatives against Mycobacterium tuberculosis. The study found that certain modifications to the quinoline structure enhanced antimicrobial activity, with some derivatives achieving MIC values comparable to established treatments .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-amino-2-quinolin-3-ylpropan-2-ol

InChI

InChI=1S/C12H14N2O/c1-12(15,8-13)10-6-9-4-2-3-5-11(9)14-7-10/h2-7,15H,8,13H2,1H3

InChI Key

BGMDQMUKMGHOQA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC2=CC=CC=C2N=C1)O

Origin of Product

United States

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